molecular formula C11H10N2O2 B1175178 NUM1 protein CAS No. 146706-28-7

NUM1 protein

Cat. No.: B1175178
CAS No.: 146706-28-7
Attention: For research use only. Not for human or veterinary use.
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Description

The NUM1 protein is a large (approximately 313 kDa), multi-functional protein from Saccharomyces cerevisiae that serves as a critical hub for spatial organization within the cell. It is the core component of the mitochondria-ER-cortex-anchor (MECA), a tethering complex that links the mitochondrial outer membrane to the plasma membrane and the endoplasmic reticulum . This tethering is essential for the proper distribution and mother-cell retention of the mitochondrial network during cell division . The protein adopts an extended conformation: its N-terminal coiled-coil (CC) domain interacts directly with the mitochondria-specific phospholipid cardiolipin on the mitochondrial membrane, while its C-terminal pleckstrin homology (PH) domain anchors the complex to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) in the plasma membrane . This direct, lipid-specific binding provides a robust mechanism for interorganelle tethering . The assembly and mitochondrial tethering function of the NUM1 CC domain are enhanced through a direct, high-affinity interaction with MDM36, forming a heterotetrameric complex that stabilizes the contact site . Independently of its role in mitochondrial positioning, NUM1 plays a vital role in nuclear migration and spindle orientation by acting as a cortical anchor for the dynein motor protein . The N-terminal CC/PA domain of NUM1 is responsible for recruiting and anchoring dynein-dynactin complexes to the cell cortex, thereby generating pulling forces on astral microtubules to properly position the mitotic spindle . Research indicates that these two functions are coordinated, as mitochondria-assembled NUM1 clusters preferentially serve as sites for dynein anchoring . Studies show that loss of NUM1 not only disrupts mitochondrial morphology and distribution but also leads to a significant respiratory growth defect, underscoring its importance for mitochondrial function beyond mere physical tethering . This product is intended for research applications such as the in vitro reconstitution of membrane contact sites, studies on organelle dynamics and inheritance, analysis of dynein-mediated force generation, and investigation of protein-lipid interactions. FOR RESEARCH USE ONLY. NOT FOR USE IN HUMANS.

Properties

CAS No.

146706-28-7

Molecular Formula

C11H10N2O2

Synonyms

NUM1 protein

Origin of Product

United States

Molecular Architecture and Domain Organization of Num1 Protein

Modular Domain Composition

The domain composition of NUM1 includes an N-terminal coiled-coil (CC) domain, an EF hand-like motif (EFLM), central repetitive regions, and a C-terminal Pleckstrin Homology (PH) domain. These domains are arranged linearly along the protein sequence, enabling NUM1 to act as a versatile tether and anchor.

Here is a summary of the key domains of the NUM1 protein:

DomainApproximate Location (Amino Acids)Key FeaturesKnown Functions
N-terminal Coiled-Coil (CC)95–303Coiled-coil structure, interacts with lipidsMitochondrial association, direct interaction with mitochondrial outer membrane, cardiolipin (B10847521) binding, self-interaction, dynein association, Mdm36 interaction, patch assembly.
EF Hand-like Motif (EFLM)303–316Putative Ca²⁺-binding site, 12-residue loop similar to canonical EF handsCalcium binding, regulation of dynein anchoring, biasing dynein anchoring on mitochondria-associated clusters.
Central Repetitive Regions592–1776Twelve or thirteen 64-amino acid tandem repeatsMay play a role in generating cortical pulling forces.
C-terminal PH Domain2563–2683Lipid-binding domainPlasma membrane association, binding to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), cortical localization.

N-terminal Coiled-Coil (CC) Domain (Num1CC)

The N-terminal coiled-coil (CC) domain, also referred to as the PA domain, spans approximately amino acids 95–303 of the this compound. This domain is crucial for the interaction of NUM1 with mitochondria and directly binds to the mitochondrial outer membrane. Research indicates a preference of the Num1CC for negatively charged, cone-shaped phospholipids (B1166683), particularly cardiolipin, which is enriched in the inner mitochondrial membrane but also present in the outer membrane. The CC domain is both necessary and sufficient for the association of NUM1 with mitochondria and the interaction with Mdm36, another component of the MECA complex. Furthermore, the CC domain is required for the association of NUM1 with dynein, a motor protein involved in nuclear migration. Structural predictions suggest that the coiled-coil region contains two neighboring coiled-coil motifs, CC1 (aa 104–187) and CC2 (aa 214–290). Mutations within the N-terminal CC/PA domain, specifically at residues E191 and K192, have been shown to disrupt patch assembly and affect spindle orientation, highlighting the domain's importance in forming functional cortical sites. Interestingly, the Num1 coiled-coil region is predicted to be structurally similar to BAR domains, which are known to bind to and sense membrane curvature.

EF Hand-like Motif (EFLM)

Located adjacent to the CC domain, the EF hand-like motif (EFLM) is found within amino acids 303–316 and is predicted to be a Ca²⁺-binding site. This motif contains a 12-residue loop that is nearly identical to canonical calcium-binding EF hands. Studies have confirmed that the Num1 EFLM is a bona fide calcium-binding EF hand. While dispensable for organelle tethering itself, the EFLM plays a regulatory role in dynein anchoring. It is specifically required to bias dynein anchoring to NUM1 clusters that are associated with mitochondria, suggesting a mechanism for integrating mitochondrial positioning with dynein function in nuclear inheritance.

Central Repetitive Regions

NUM1 contains a large central region characterized by multiple tandem repeats. This region, spanning approximately amino acids 592–1776, consists of twelve or thirteen nearly identical tandem repeats of a 64-amino acid polypeptide. While the precise function of this extensive repetitive region is not fully elucidated, it has been suggested that it may contribute to the generation of cortical pulling forces, potentially analogous to the role of the central coiled-coil domain in the functionally homologous protein NuMA.

C-terminal Pleckstrin Homology (PH) Domain

The C-terminal Pleckstrin Homology (PH) domain of NUM1 is located between approximately amino acids 2563 and 2683. This domain is a known lipid-binding module and is essential for the association of NUM1 with the plasma membrane. The PH domain exhibits high affinity and specificity for phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a phosphoinositide enriched in the plasma membrane, and its binding mediates the localization of NUM1 to the cell cortex. Although crucial for membrane targeting, the PH domain alone is not sufficient for the formation of the characteristic NUM1 clusters at the cell cortex. Its primary role is membrane recruitment, and it is considered dispensable for cluster formation and spindle pulling once NUM1 has reached the cortical membrane.

Structural Insights into NUM1 Self-Assembly and Oligomerization

NUM1 exhibits the ability to self-assemble and form oligomers, which is fundamental to its function in creating cortical anchoring sites. NUM1 is known to form homodimers and assemble into distinct clusters or patches at the cell cortex. Studies suggest that NUM1 likely exists as a dimer in its unassembled state and forms larger clusters of approximately 31 molecules in the assembled state. The interaction with Mdm36, another component of the MECA complex, directly promotes the oligomerization and formation of these cortical NUM1 clusters.

Role of CC Domain in Self-Interaction and Cluster Formation

The N-terminal coiled-coil (CC) domain plays a pivotal role in the self-assembly and oligomerization of NUM1. Homodimerization of NUM1 is mediated by this N-terminal coiled-coil region (amino acids 95–303). The CC domain facilitates NUM1 self-interaction, which is essential for the assembly of the cortical patches that serve as dynein-anchoring sites. This self-association mediated by the CC domain is critical for the formation of the characteristic NUM1 patches at the cell cortex. The ability of NUM1 to self-assemble, driven significantly by the CC domain, is thought to increase the avidity of NUM1 for its binding partners, thereby strengthening its anchoring and tethering functions.

Compound Information

NameDatabaseIdentifier
This compound (Saccharomyces cerevisiae)UniProtQ00402
CardiolipinsPubCheme.g., 5283539
Phosphatidylinositol 4,5-bisphosphatePubChem24742074

Influence of Mdm36 on NUM1 Clustering

Mdm36 is an accessory protein component of the MECA complex that plays a significant role in regulating the clustering and assembly of NUM1 at the cell cortex. researchgate.netmolbiolcell.orgresearchgate.netbiologists.compnas.org Mdm36 interacts directly with the coiled-coil (CC) domain of Num1. molbiolcell.orgresearchgate.netrupress.orgbiologists.com This interaction is crucial for enhancing the assembly of Num1 into robust clusters that are competent for tethering mitochondria to the plasma membrane and cortical ER. molbiolcell.orgresearchgate.netbiologists.com

Research indicates that Mdm36 functions by bridging or stabilizing Num1-Num1 interactions. pnas.org This bridging activity facilitates the self-assembly of Num1 into larger, more stable clusters. pnas.org Biochemical characterization of the Num1-Mdm36 complex suggests that Mdm36 exists as a dimer and interacts with Num1 with a stoichiometry of 2:2, forming a heterotetrameric complex. researchgate.net

The presence of Mdm36 is a primary determinant of the number and size of Num1 clusters. researchgate.net In the absence of Mdm36, the distribution of Num1 cluster size and intensity is shifted towards smaller clusters. researchgate.netpnas.org These smaller clusters exhibit reduced association with mitochondria, leading to a decrease in stable mitochondrial tethering points at the cell cortex. researchgate.netpnas.org While Mdm36 is important for the biogenesis and maintenance of functional Num1 tethers and contributes to the avidity of the tether complex for mitochondria, it is not considered essential for the formation of all functional Num1 tethers, suggesting the involvement of other factors. pnas.org

Extended and Polarized Conformation of NUM1

Studies on the this compound have revealed that it adopts an extended and polarized conformation within the cell. nih.govresearchgate.netnih.govrupress.orgrupress.orgdntb.gov.ua This structural arrangement is fundamental to its function as a molecular tether bridging different cellular compartments. The polarized nature of Num1 is characterized by the distinct spatial positioning of its key domains relative to the organelles it interacts with.

Specifically, the N-terminal coiled-coil (CC) domain of Num1 is found to be proximal to mitochondria. nih.govresearchgate.netnih.govrupress.orgrupress.org This aligns with the role of the CC domain in directly interacting with the mitochondrial outer membrane, particularly with the phospholipid cardiolipin, which is enriched in this membrane. nih.govresearchgate.netnih.govrupress.org

In contrast, the C-terminal pleckstrin homology (PH) domain is associated with the plasma membrane. nih.govresearchgate.netnih.govrupress.orgrupress.org This is consistent with the PH domain's function in binding to PI(4,5)P2, a lipid component of the plasma membrane. nih.govresearchgate.netnih.govrupress.org

Experimental evidence utilizing fluorescent tags placed at either the N-terminus or the C-terminus of Num1 supports this extended and polarized model. nih.govresearchgate.netrupress.org Observations show spatially resolved cortical foci, where the signal from the N-terminally tagged Num1 is closer to mitochondria, while the signal from the C-terminally tagged Num1 is closer to the plasma membrane. nih.govresearchgate.netrupress.org This structural organization allows Num1 to simultaneously engage with both the mitochondrial membrane and the plasma membrane through its spatially separated lipid-binding domains, thereby establishing a physical link between these organelles. nih.govresearchgate.netnih.govrupress.org This extended and polarized conformation is a key feature enabling Num1 to function as a core component of the MECA complex and mediate interorganelle tethering. nih.govresearchgate.netrupress.org

Num1 Mediated Organelle Dynamics and Positioning Mechanisms

Mitochondrial Tethering to the Plasma Membrane and Cortical ER

Num1 is central to the formation of the MECA complex, which physically links mitochondria to the plasma membrane and the cortical ER. pnas.org This tethering is essential for the proper distribution and retention of mitochondria, especially during processes like cell division. pnas.orgnih.govresearchgate.netnih.gov The interaction between Num1 and mitochondria drives the assembly of Num1 into stable clusters that persistently anchor the organelle to the cell cortex. nih.govresearchgate.net

Formation and Composition of the Mitochondria-ER-Cortex Anchor (MECA) Complex

The MECA complex is a tripartite membrane contact site involving mitochondria, the ER, and the plasma membrane. pnas.orgnih.govbiologists.com Num1 is the core component of MECA, assembling into clusters at the cell cortex to tether mitochondria to the plasma membrane. nih.govnih.gov The MECA complex in S. cerevisiae consists of three known components: Num1, Mdm36, and Scs2. biologists.comresearchgate.net Mdm36 interacts directly with Num1, promoting its oligomerization and the formation of cortical clusters. biologists.comresearchgate.netbiologists.com The association of Num1 with the ER is mediated by an interaction between a C-terminal two phenylalanines in an acidic tract (FFAT) motif in Num1 and the integral ER protein Scs2, which is a homolog of mammalian VAP proteins. biologists.combiologists.comrupress.orgresearchgate.netbiologists.com Live-cell imaging studies have shown that the ER is present at sites of Num1-mediated mitochondrial tethering, and noncortical Num1 foci also associate with the ER and retain their ability to tether mitochondria, suggesting a primary role for the ER in Num1 localization. pnas.org

Direct Lipid Interactions in Membrane Anchoring

Num1 mediates mitochondrial anchoring through direct interactions with the lipid components of both the mitochondrial outer membrane and the plasma membrane via distinct lipid-binding domains. nih.govnih.gov

The N-terminal coiled-coil domain (Num1CC) of Num1 is located proximal to mitochondria and interacts directly with phospholipid membranes. nih.govnih.gov Num1CC displays a strong preference for cardiolipin (B10847521), a phospholipid primarily found in the inner mitochondrial membrane but also present in the outer mitochondrial membrane. nih.govnih.govlipidmaps.orgdntb.gov.uadntb.gov.uamdpi.com This direct interaction between Num1CC and cardiolipin in the mitochondrial membrane is critical for MECA function and mitochondrial anchoring. nih.govnih.govdntb.gov.ua While cardiolipin is not strictly essential for MECA-mediated tethering, the strong preference of Num1CC for cardiolipin-containing membranes suggests it recognizes a specific membrane structure on the mitochondrial surface, likely formed or maintained by cardiolipin and other factors. nih.gov

The C-terminal pleckstrin homology (PH) domain of Num1 is associated with the plasma membrane. nih.govnih.gov The PH domain of Num1 binds with high specificity to phosphatidylinositol 4,5-bisphosphate (PI4,5P2), a key signaling phospholipid enriched in the plasma membrane. nih.govresearchgate.netbiologists.combiologists.commolbiolcell.orgembl.deresearchgate.net This interaction is crucial for targeting MECA to the cell cortex. pnas.org PI4,5P2 plays both structural and signaling roles at the plasma membrane and is a critical regulator of various cellular processes. nih.gov The binding of the Num1 PH domain to PI4,5P2 is a well-characterized example of how PH domains mediate protein localization to membranes through interactions with specific phosphoinositides. embl.deresearchgate.net

Num1CC Interaction with Cardiolipin in Mitochondrial Membrane

Role of MECA in Mitochondrial Distribution and Homeostasis

The MECA complex plays a vital role in the proper distribution and homeostasis of mitochondria within the cell. tandfonline.compnas.orgnih.govbiologists.comCurrent time information in Cupey, PR.nih.gov By tethering mitochondria to the cell cortex, MECA ensures the accurate positioning and inheritance of the mitochondrial network, particularly during cell division. pnas.orgresearchgate.netnih.gov This anchoring is essential for the distribution of the relatively static mitochondrial network in cells lacking the mitochondrial division and fusion proteins Dnm1 and Fzo1. pnas.org The polarized distribution of MECA contributes to the selective retention of mitochondria in the mother cell during mitotic growth. researchgate.net MECA-mediated mitochondrial tethering helps retain mitochondria in the mother cell when they are trafficked into the growing bud. researchgate.net Beyond distribution, MECA-mediated contacts can influence other mitochondrial functions and cellular homeostasis. nih.govnih.govfrontiersin.org

Relationship with Mitochondrial Division

Num1 has been implicated in mitochondrial division, although its exact role and mechanism are still being investigated. nih.govbiologists.comlipidmaps.orgnih.govnih.govresearchgate.net While initially suggested to function directly in mitochondrial division and colocalize with the division protein Dnm1, later studies indicated that Num1 is not strictly required for division, but its absence leads to a reduction in the rates of mitochondrial division. pnas.orgnih.govresearchgate.netmolbiolcell.org Sites of Num1-mediated mitochondrial tethering appear to be distinct from sites of Dnm1-dependent mitochondrial division. pnas.org

The mechanism by which Num1 influences mitochondrial division is not fully clear. One hypothesis suggests that Num1-mediated tethering creates tension across the mitochondrial membrane, which could be important for the scission activity of dynamin-related proteins like Dnm1. nih.govmolbiolcell.org Another hypothesis proposes that Num1 might play a more active role, potentially promoting or regulating Dnm1 function. nih.govmolbiolcell.org Recent research using synthetic tethering systems indicates that mitochondrial tethering alone is not sufficient to fully rescue mitochondrial division defects in the absence of Num1, suggesting that a specific feature of Num1-mediated tethering is required. researchgate.netmolbiolcell.orgnih.gov Furthermore, the interaction between Num1 and the ER, mediated by the FFAT motif and Scs2, is required for Num1's role in maintaining mitochondrial division rates, even though this interaction is dispensable for mitochondrial tethering itself. rupress.org This suggests a complex interplay between MECA components and their interactions in regulating mitochondrial division.

Modulatory Effects on Mitochondrial Fission Rates

Loss of NUM1 leads to a significant reduction in the rate of mitochondrial division, resulting in interconnected mitochondrial networks that resemble those seen in cells lacking Dnm1. biorxiv.orgresearchgate.netnih.govnih.govresearchgate.net This reduction in fission rates is observed even though division is not completely abolished in the absence of NUM1. researchgate.netnih.govresearchgate.net The precise mechanism by which NUM1 influences mitochondrial division rates is still under investigation. One hypothesis is that NUM1-mediated tethering of mitochondria to the cell cortex creates tension on the mitochondrial membrane, which could facilitate Dnm1-mediated scission. biorxiv.orgmolbiolcell.org Another possibility is that NUM1 directly promotes or regulates Dnm1 function. biorxiv.org Studies using artificial tethers suggest that the effect of NUM1 on mitochondrial division is not solely due to its role in cortical tethering, implying a more specific involvement in the division process itself. nih.govmolbiolcell.org The interaction between NUM1 and the ER protein Scs2 also appears to play a role in regulating mitochondrial division rates. nih.govresearchgate.net

Nuclear Migration and Spindle Positioning

NUM1 is a key player in nuclear migration and spindle positioning during cell division in budding yeast. tandfonline.commolbiolcell.orgresearchgate.netmolbiolcell.orgbiologists.comunc.edu It serves as a cortical anchor for cytoplasmic dynein, a motor protein responsible for generating the pulling forces required to orient the mitotic spindle and move the nucleus into the daughter bud. tandfonline.commolbiolcell.orgresearchgate.netmolbiolcell.orgbiologists.comunc.eduelifesciences.org

Cortical Anchoring of Cytoplasmic Dynein

NUM1 localizes to the cell cortex, forming discrete patches that serve as attachment sites for cytoplasmic dynein. researchgate.netunc.edudisprot.orgrupress.org This cortical localization is crucial for dynein function in nuclear migration. unc.edudisprot.orgrupress.org Dynein is transported to the plus ends of astral microtubules and subsequently offloaded onto NUM1 clusters at the cell cortex, where it becomes anchored and activated. researchgate.netmolbiolcell.orgbiologists.com The anchoring function of NUM1 is indispensable for preventing dynein sliding along the cell cortex. biologists.com The assembly of NUM1 into cortical clusters is critical for its ability to anchor dynein. tandfonline.commolbiolcell.orgnih.gov Interestingly, mitochondria appear to play a role in driving the assembly of a subset of cortical NUM1 patches, which then serve as anchoring sites for both mitochondria and dynein. tandfonline.commolbiolcell.orgresearchgate.netmolbiolcell.orgbiologists.comnih.govelifesciences.org

Interaction with Dynein Intermediate Chains (e.g., Pac11p)

NUM1 interacts with components of the cytoplasmic dynein complex, including the dynein intermediate chain Pac11p (also known as Pac11). biologists.comstring-db.orgnih.gov This interaction is important for the cortical anchoring of dynein. biologists.comnih.gov Studies have shown that NUM1 associates with Pac11p, and this association can be dependent on the presence of the dynein heavy chain (Dyn1p). biologists.comnih.gov The N-terminal region of NUM1, particularly the coiled-coil (CC) domain, is involved in the interaction with dynein. molbiolcell.orgrupress.org This interaction facilitates the recruitment and anchoring of dynein to the cortical NUM1 patches. rupress.org

Mechanism of Microtubule Sliding and Capture

Cortically anchored dynein, via NUM1, generates pulling forces on astral microtubules through two primary mechanisms: microtubule end capture-shrinkage and lateral microtubule sliding. elifesciences.orgdisprot.org NUM1 is particularly important for the lateral microtubule sliding mechanism. unc.eduelifesciences.orgdisprot.org In this process, anchored dynein walks along the lattice of the astral microtubule towards its minus end, pulling the spindle towards the cortex. elifesciences.orgdisprot.orgrupress.org The presence and distribution of NUM1 along the cell cortex influence which mechanism of force generation is utilized. elifesciences.orgdisprot.org Loss of ER tethering proteins like Scs2/Scs22, which affect NUM1 distribution, can lead to a loss of dynein-dependent microtubule sliding. elifesciences.orgdisprot.org Restoring lateral NUM1 patches can rescue microtubule sliding. elifesciences.orgdisprot.org

Spatiotemporal Regulation of Dynein Pulling Forces by NUM1 Clusters

The spatial distribution and clustering of NUM1 at the cell cortex are critical for regulating dynein pulling forces and ensuring proper spindle positioning. biologists.comelifesciences.orgdisprot.orgciteab.combiorxiv.orgnih.govnih.gov NUM1 forms discrete, stationary patches at the cell cortex. unc.edudisprot.orgrupress.org The assembly of NUM1 into these clusters is mediated by domains within the protein, such as the N-terminal patch assembly (PA) domain. rupress.org The size and distribution of NUM1 clusters can influence the efficiency and mechanism of dynein-mediated spindle positioning. elifesciences.orgdisprot.orgbiorxiv.orgnih.govbiologists.com For instance, distinct populations of NUM1 clusters may preferentially mediate different dynein pulling mechanisms. elifesciences.orgdisprot.orgbiologists.com The hierarchical integration of mitochondrial and nuclear positioning pathways by the NUM1 EF hand-like motif also contributes to the spatiotemporal regulation of dynein activity and nuclear inheritance. molbiolcell.orgnih.govresearchgate.net Mitochondria-associated NUM1 clusters appear to be preferred sites for dynein anchoring and function. tandfonline.commolbiolcell.orgmolbiolcell.orgbiologists.com

Table 1: Key Interactions and Effects of NUM1

Interaction/EffectDescription
Interaction with Dnm1Physical and genetic interaction; involved in mitochondrial division. biorxiv.orgresearchgate.netnih.govnih.gov
Modulatory Effects on Mitochondrial Fission RatesReduces the rate of mitochondrial division, but not strictly required for the process. biorxiv.orgresearchgate.netnih.govmolbiolcell.orgresearchgate.net
Cortical Anchoring of Cytoplasmic DyneinAnchors dynein to the cell cortex, essential for nuclear migration and spindle positioning. tandfonline.commolbiolcell.orgresearchgate.netmolbiolcell.orgbiologists.comunc.eduelifesciences.org
Interaction with Pac11pInteracts with the dynein intermediate chain. biologists.comstring-db.orgnih.gov
Mechanism of Microtubule Sliding and CaptureFacilitates lateral microtubule sliding by anchored dynein. unc.eduelifesciences.orgdisprot.org
Spatiotemporal Regulation of Dynein Pulling ForcesNUM1 clusters regulate the magnitude and mechanism of dynein forces. biologists.comelifesciences.orgdisprot.orgciteab.combiorxiv.orgnih.govnih.gov

Coordination with Cell Cycle Progression

The precise positioning and inheritance of organelles are critical processes that are tightly coordinated with the cell cycle to ensure faithful partitioning to daughter cells during division. The NUM1 protein plays a significant role in this coordination, particularly in the context of nuclear migration and mitochondrial inheritance in organisms like Saccharomyces cerevisiae (budding yeast).

Research indicates that the expression level of NUM1 mRNA fluctuates throughout the cell cycle, peaking during the S/G2 phase. nih.gov The this compound itself localizes to the cortex of mother cells primarily during the S, G2, and mitotic phases. nih.gov This dynamic localization is crucial for its function in organelle positioning during cell division.

One of the key roles of Num1 in coordinating with the cell cycle is its function as a cortical anchor for the microtubule motor protein dynein. researchgate.netfrontiersin.orgbiologists.com During mitosis in budding yeast, dynein generates pulling forces on astral microtubules emanating from the spindle pole bodies to position the mitotic spindle across the mother-bud neck. researchgate.netrupress.org This alignment is essential for segregating one copy of the genome into the bud. rupress.org Num1 is required for this cortical anchoring of dynein. rupress.org In the absence of Num1, cells exhibit defective mitotic spindle movement and nuclear segregation, often resulting in large-budded cells with two non-segregated nuclei remaining in the mother cell. nih.govrupress.orgnih.gov This phenotype is particularly evident when cells are synchronized or treated with antimitotic drugs that affect the cytoskeleton. nih.gov

Studies have shown that the assembly of Num1 into discrete patches at the cell cortex is critical for its function in anchoring dynein. rupress.orgtandfonline.com This patch assembly can be influenced by other organelles. For instance, mitochondria have been shown to drive the assembly of cortical Num1 clusters, which then serve as anchoring sites for both mitochondria and dynein. tandfonline.comnih.govresearchgate.net This suggests a hierarchical integration of organelle positioning pathways, where mitochondrial inheritance influences dynein-mediated spindle positioning, coordinated by Num1. tandfonline.comnih.gov The EF hand-like motif (EFLM) of Num1 and its calcium-binding activity are important for biasing dynein anchoring to these mitochondria-associated Num1 clusters. nih.govresearchgate.netmolbiolcell.org

Furthermore, Num1 is also involved in mitochondrial inheritance and distribution, which is also coordinated with the cell cycle. nih.govbiologists.comnih.gov Num1 is required for the attachment and retention of mitochondria at the mother cell cortex. nih.govbiologists.com This retention in the mother cell balances the active transport of mitochondria into the daughter bud, ensuring proper partitioning of the mitochondrial network during cell division. biologists.comnih.gov The interaction of Num1 with mitochondria, and its role in forming the mitochondria-ER-cortex-anchor (MECA) complex, highlights its function as a central hub integrating the positioning of multiple organelles in a cell cycle-dependent manner. biologists.comresearchgate.net

Research findings underscore the importance of Num1 in maintaining genomic stability by ensuring correct spindle orientation and nuclear segregation during asymmetric cell division. The temporal and spatial regulation of Num1 activity and localization throughout the cell cycle are therefore crucial for accurate organelle dynamics and positioning, which are fundamental for proper cell division and inheritance.

Detailed Research Findings:

Research has utilized various approaches, including live-cell microscopy, genetic analysis, and structural studies, to dissect the role of Num1 in cell cycle-coordinated organelle dynamics.

Research MethodKey Findings Related to Cell Cycle CoordinationSource
Indirect ImmunofluorescenceNum1p associates with the mother cell cortex mainly during S, G2, and mitosis. nih.gov nih.gov
Genetic Analysis (num1 mutants)num1 mutants show defects in nuclear migration and spindle orientation, leading to multinucleated cells or nuclei retained in the mother. researchgate.netnih.govrupress.orgnih.gov researchgate.netnih.govrupress.orgnih.gov
Live-Cell MicroscopyNum1 is required for attachment and retention of mitochondria at the mother cell cortex during cell division. nih.govbiologists.com nih.govbiologists.com
Structure-Function AnalysisThe EF hand-like motif (EFLM) of Num1 is important for biasing dynein anchoring to mitochondria-associated clusters, linking mitochondrial and nuclear positioning. nih.govresearchgate.netmolbiolcell.org nih.govresearchgate.netmolbiolcell.org
Synthetic Clustering SystemsMitochondria positively impact the ability of Num1 to anchor dynein, suggesting a functional dependency between mitochondrial and nuclear positioning pathways coordinated over the cell cycle. tandfonline.com tandfonline.com

These findings collectively demonstrate that Num1's functions in anchoring both the nucleus (via dynein and microtubules) and mitochondria to the cell cortex are temporally regulated and coordinated with the progression of the cell cycle, ensuring accurate segregation of these essential organelles during division.

Data Tables:

Below is a table summarizing the observed phenotypes in num1 mutant strains related to cell cycle progression and organelle positioning.

Strain TypeObserved PhenotypeImplication for Cell Cycle CoordinationSource
num1 null mutationFailure of nuclear spindle to align along the mother/bud axis. nih.govDefective spindle positioning during mitosis. nih.gov
num1 null mutationAbnormally elongated astral microtubules. nih.govImpaired interaction of microtubules with the cell cortex. nih.gov
num1 disrupted strainsMany budded cells with two non-segregated nuclei in the mother cell. nih.govnih.govDefective nuclear migration and segregation during or after mitosis. nih.govnih.gov
num1 disrupted strainsHaploid strains tend to diploidize during mitosis. nih.govFailure of proper nuclear segregation leading to ploidy changes. nih.gov
num1 disrupted strainsMeiosis starts before nuclear redistribution and cytokinesis in diploid/tetraploid cells. nih.govUncoupling of meiotic processes from nuclear positioning. nih.gov
Δnum1 single mutantsDefects in mitochondrial attachment to the mother cell cortex. biologists.comImpaired retention of mitochondria in the mother cell during division. biologists.com
Δnum1 mutantsDefects in mitochondrial division. biologists.comAffects the generation of mitochondrial units for inheritance. biologists.com

This data highlights the crucial role of Num1 in multiple aspects of cell cycle progression related to the accurate distribution and segregation of both the nucleus and mitochondria.

Protein Protein Interactions and Regulatory Networks Involving Num1

Interactions within the MECA Complex

The MECA complex is a key player in establishing and maintaining contacts between mitochondria, the endoplasmic reticulum (ER), and the plasma membrane. semanticscholar.orgyeastgenome.orgpnas.org NUM1 is a central component of this complex, mediating interactions that are vital for mitochondrial positioning and inheritance. biologists.comsemanticscholar.orgpnas.org

NUM1-Mdm36 Stoichiometry and Binding Characteristics

Within the MECA complex, NUM1 interacts directly with Mdm36. semanticscholar.orgrupress.orgpnas.org This interaction is critical for enhancing mitochondrial tethering and facilitating the formation and maintenance of the MECA complex. nih.govsemanticscholar.orgpnas.orgresearchgate.net Biochemical studies have elucidated the stoichiometry and binding characteristics of the NUM1-Mdm36 interaction. Mdm36 exists as a dimer and preferentially interacts with the coiled-coil domain of NUM1. semanticscholar.orgrupress.orgresearchgate.net This interaction occurs with a stoichiometry of 2:2, leading to the formation of a heterotetrameric complex. semanticscholar.orgresearchgate.netnih.gov The binding affinity between the coiled-coil domain of NUM1 and Mdm36 has been measured, with a dissociation constant (KD) of 121 nM, indicating a strong enough affinity to support the tethering function. semanticscholar.org

Complex ComponentOligomeric StateInteracting Domain on NUM1Stoichiometry (NUM1:Mdm36)Dissociation Constant (KD)
Mdm36DimerCoiled-coil domain2:2121 nM

Influence of Cortical ER Tethering Proteins (Scs2/Scs22) on NUM1 Localization

Cortical ER tethering proteins, specifically Scs2 and Scs22 in S. cerevisiae, play a significant role in influencing NUM1 localization at the cell cortex. umass.eduelifesciences.orgresearchgate.netcore.ac.uk Scs2 and Scs22 are homologs of mammalian VAP proteins and are involved in forming ER-plasma membrane tethering sites. elifesciences.orgnih.gov Studies have shown that NUM1 associates with the cortical ER through an interaction with Scs2, mediated by a FFAT motif in the C-terminus of NUM1. elifesciences.orgresearchgate.netnih.gov Loss of Scs2 and Scs22 disrupts the normal distribution of NUM1 along the cell cortex, leading to a dramatic loss of dim NUM1 patches and a significant reduction in the number of bright NUM1 patches. umass.eduelifesciences.orgresearchgate.netcore.ac.uk This indicates that these ER tethers are important for the proper spatial organization of NUM1 at the cortex. While the NUM1-Scs2 interaction is sufficient to tether ER and eisosomes, it is not required for NUM1's function as a mitochondrial tether or dynein anchor. nih.gov However, loss of the NUM1-Scs2 interaction does reduce the rate of mitochondrial division. nih.gov

Interactions with the Dynein-Dynactin System

NUM1 serves as a crucial cortical anchor for the dynein-dynactin motor complex, which is essential for various cellular processes, most notably nuclear migration and spindle positioning in yeast. umass.edurupress.orgmolbiolcell.orgnih.gov

Regulation of Dynein Activity (e.g., via Pac1/LIS1)

NUM1 plays a direct role in regulating dynein activity at the cell cortex. nih.govnih.govsemanticscholar.org In budding yeast, dynein is initially targeted to microtubule plus ends, where its motility is inhibited, partly due to its association with Pac1 (the yeast homolog of LIS1). nih.govnih.govsemanticscholar.orgrupress.orgelifesciences.org Upon encountering cortical NUM1 sites, the dynein-dynactin complex is offloaded, and NUM1 binding appears to activate dynein motility. nih.govnih.govsemanticscholar.orgcore.ac.uknih.gov Research suggests that NUM1 activates dynein by inducing the release of Pac1/LIS1 from the dynein motor domain. nih.govnih.govsemanticscholar.org Overexpression of the coiled-coil domain of NUM1 is sufficient to activate dynein motility and causes the depletion of dynein-dynactin-Pac1/LIS1 complexes from microtubule plus ends. nih.govnih.govresearchgate.net This indicates that NUM1 acts as a switch, transitioning dynein from an "off" state at microtubule plus ends to an "on" state at the cell cortex. nih.govnih.gov Pac1/LIS1 is thought to stabilize an uninhibited conformation of dynein, which is important for coordinating its localization and activity. nih.gov

Interacting ProteinRole in Dynein RegulationMechanism of Interaction with NUM1Outcome of Interaction
Pac1/LIS1Inhibits dynein motility at microtubule plus endsReleased from dynein upon NUM1 bindingActivates dynein motility at the cortex

Dynactin (B1176013) Subunit Interactions (e.g., Nip100/p150Glued)

The interaction between NUM1 and the dynein motor complex involves the dynactin complex, a multi-subunit assembly crucial for dynein function. molbiolcell.orgcore.ac.uk NUM1 interacts with intact dynein-dynactin complexes through its coiled-coil domain. nih.govcore.ac.uk The dynactin subunit Nip100 (the yeast homolog of p150Glued) is a central component of the dynactin complex and interacts directly with the N-terminus of the dynein intermediate chain. molbiolcell.org While the direct interaction between NUM1 and specific dynactin subunits like Nip100/p150Glued is implied through the interaction with the entire dynein-dynactin complex, studies highlight the importance of the CAP-Gly domain of Nip100/p150Glued in spindle positioning mediated by an ER-independent population of NUM1. umass.edu Deletion of dynactin components can lead to a decrease in phenotypes associated with NUM1-mediated dynein activation, further indicating the influence of dynactin on this interaction. core.ac.uk

Interacting Complex/SubunitRoleInteraction with NUM1Key Findings
Dynein-Dynactin ComplexMicrotubule motor, involved in nuclear migration and spindle positioningInteracts with NUM1 coiled-coil domainNUM1 acts as a cortical anchor and activator
Nip100/p150Glued (Dynactin Subunit)Central component of dynactin, interacts with dynein intermediate chainImplied through interaction with dynein-dynactin complex; CAP-Gly domain important for spindle positioning mediated by NUM1Influences NUM1-mediated dynein activation

Interactions in Fungal-Specific Pathways (Ustilago maydis context)

In the corn smut fungus Ustilago maydis, the NUM1 protein, which is a homolog of human SPF27, exhibits functions beyond those observed in S. cerevisiae. kit.eduplos.orgnih.gov In U. maydis, NUM1 is a core component of the spliceosome-associated Prp19/CDC5 complex (NTC) and is required for intron removal during pre-mRNA splicing. kit.eduplos.orgnih.govresearchgate.netnih.gov This highlights a role for NUM1 in splicing in this organism. plos.orgnih.gov

Interestingly, studies in U. maydis have also revealed interactions between NUM1 and proteins involved in vesicle-mediated transport processes, including the kinesin 1 motor protein, Kin1. kit.eduplos.orgnih.govresearchgate.netnih.gov Yeast two-hybrid screens and co-immunoprecipitation experiments have confirmed the physical interaction between NUM1 and Kin1 in the cytoplasm. kit.eduplos.org Deletion strains lacking either num1 or kin1 exhibit similar phenotypes related to vacuole morphology, filamentous and polar apical growth, and the motility of early endosomes, corroborating the genetic and physical interaction between NUM1 and Kin1. kit.eduplos.orgnih.govresearchgate.net This suggests a previously unidentified connection between a component of the splicing machinery (NUM1) and cytoplasmic transport processes mediated by kinesin motors in U. maydis. plos.orgnih.gov Super-resolution microscopy has shown that U. maydis NUM1 is localized in the cytoplasm, with enhanced density near microtubules, and its movement is dependent on Kin1. researchgate.netnih.gov

OrganismInteracting Protein/ComplexContext/PathwayKey Findings
Ustilago maydisPrp19/CDC5 complex (NTC)Pre-mRNA splicingNUM1 is a core component and required for intron removal. kit.eduplos.orgnih.govresearchgate.net
Ustilago maydisKin1 (Kinesin 1 motor)Cytoplasmic transport, hyphal morphogenesisPhysical and genetic interaction; involved in vesicle trafficking and polar growth. kit.eduplos.orgnih.govresearchgate.netnih.gov

Interaction with Kinesin 1 (Kin1) and its Implications for Cytoplasmic Trafficking

In addition to its nuclear role in splicing, NUM1 has a significant cytoplasmic function involving interactions with motor proteins. Notably, NUM1 interacts physically with the microtubule-associated Kinesin 1 (Kin1) motor protein in the cytoplasm of Ustilago maydis. plos.orgnih.govresearchgate.netdntb.gov.ua This interaction was identified through screens for NUM1-interacting proteins. plos.orgnih.govresearchgate.net

The functional connection between NUM1 and Kin1 is supported by shared phenotypic characteristics in cells lacking either protein. These include similar defects in filamentous and polar growth, alterations in vacuolar morphology, and affected motility of early endosomes. plos.orgnih.govresearchgate.netdntb.gov.ua These findings suggest a previously unrecognized link between a component of the splicing machinery (NUM1) and cytoplasmic transport processes mediated by kinesin motors. plos.orgnih.govresearchgate.netdntb.gov.ua

Further research indicates that NUM1 is required for the transport of cytoplasmic mRNA particles. plos.orgnih.gov It is hypothesized that NUM1 may serve as a functional bridge, connecting exported mRNP particles from the nucleus to the cytoplasmic transport machinery, potentially through its interaction with Kin1. plos.org The motility of early endosomes associated with the RNA-binding protein Rrm4, which is involved in cytoplasmic mRNA transport, is dependent on both Kin1 and NUM1. plos.org This underscores the collaborative role of NUM1 and Kin1 in facilitating intracellular trafficking, particularly of mRNA.

Links to Cell Polarity and Morphogenesis

NUM1 plays a critical role in establishing and maintaining cell polarity and influencing morphogenesis, particularly in fungal organisms. In Ustilago maydis, NUM1 is essential for proper polarized growth of fungal hyphae. plos.orgnih.govresearchgate.net Deletion of num1 results in abnormal hyphal development, characterized by shorter and more curved filaments, as well as the frequent occurrence of bipolar and branched hyphae. researchgate.netplos.org NUM1 is also involved in septum formation, and its absence can lead to mislocalized septa within the cell. researchgate.netplos.org

In the budding yeast Saccharomyces cerevisiae, the NUM1 homologue, Num1p, is a cortical protein vital for controlling cytoplasmic microtubule functions and facilitating nuclear migration through the bud neck during cell division. nih.govnih.govresearchgate.net Num1p localizes to specific cortical sites, including the bud tip and the distal mother pole, where it functions as a capture site for cytoplasmic microtubules. nih.govnih.govresearchgate.net The localization of Num1p to the bud tip is dependent on the formin protein Bni1p. nih.govnih.gov

Beyond its role in nuclear migration, Num1p in yeast is also crucial for the proper positioning and inheritance of other organelles, specifically mitochondria and the nucleus. researchgate.netbiologists.combiologists.comnih.gov Num1p acts as a cortical anchor for the motor protein dynein, which is involved in generating pulling forces on astral microtubules to orient the mitotic spindle. researchgate.netnih.gov Furthermore, Num1p is required for anchoring mitochondria to the cell cortex, ensuring their retention in the mother cell during division. biologists.combiologists.comnih.govnih.gov

These findings highlight NUM1's involvement in fundamental processes that dictate cell shape, directed growth, and the organized distribution of cellular components, all of which are central to cell polarity and morphogenesis.

Additional Functional Interactions (e.g., Bni1p, Kar9p in yeast nuclear migration)

In the context of nuclear migration in Saccharomyces cerevisiae, Num1p engages in additional functional interactions beyond those with dynein and microtubules. Num1p has been shown to form a complex with the proteins Bni1p and Kar9p. nih.govnih.gov Bni1p, a formin, is involved in actin cable assembly and is required for the proper localization of Num1p to the bud tip. nih.govnih.gov Kar9p is a cortical protein that links microtubule plus ends to the cell cortex and is involved in an alternative pathway for nuclear migration. rupress.org

While Num1p forms a complex with Bni1p and Kar9p, it is important to note that Num1p is not required for the Bni1p- and Kar9p-dependent pathway of nuclear migration to the bud neck in preanaphase cells. nih.govnih.gov Instead, Num1p primarily controls nuclear migration during late anaphase by establishing cortical capture sites for dynein-interacting microtubules. nih.govnih.gov However, Num1p may transiently associate and cooperate with an associated Bni1p-Kar9p complex at the bud tip during early anaphase. nih.govnih.gov

Further interactions in yeast nuclear migration include the association of Num1p with the dynein intermediate chain Pac11p and alpha-tubulin (Tub3p). nih.govnih.gov These associations support Num1p's function as a cortical anchor for dynein, facilitating the interaction between cytoplasmic microtubules and the cell cortex. nih.govnih.gov Num1 functions within a dynein/dynactin pathway crucial for nuclear migration in budding yeast. rupress.org

Beyond nuclear migration, Num1p in yeast is also involved in anchoring mitochondria to the plasma membrane and cortical endoplasmic reticulum (ER). biologists.comnih.govnih.gov This anchoring is mediated by distinct domains within Num1p: the N-terminal coiled-coil domain interacts with the mitochondrial outer membrane, while the C-terminal pleckstrin homology (PH) domain associates with the plasma membrane, specifically binding to phosphatidylinositol 4,5-bisphosphate [PI(4,5)P2]. biologists.comnih.govnih.gov The interaction with the mitochondrial membrane involves a direct binding preference for cardiolipin (B10847521), a lipid enriched in mitochondria. nih.gov Num1p's assembly into mitochondrial tethering clusters is enhanced by its interaction with Mdm36. biologists.comnih.gov The association of Num1p with the ER is likely facilitated by an interaction with the integral ER protein Scs2. biologists.com These diverse interactions highlight NUM1's central role as a tethering protein, coordinating the positioning and dynamics of multiple organelles within the cell.

Regulatory Mechanisms Governing Num1 Function

Hierarchical Integration of Organelle Positioning Pathways

Num1 is involved in the positioning of both mitochondria and the nucleus, and these processes are hierarchically integrated. Research indicates that the positioning and inheritance of mitochondria influence the subsequent positioning of the nucleus, a process mediated by Num1. nih.govuni-freiburg.denih.gov Specifically, the proper assembly of cortical Num1 clusters, which are critical for anchoring both mitochondria and dynein, is driven by the association of Num1 with mitochondria. nih.govuni-freiburg.denih.gov When mitochondrial inheritance is experimentally inhibited, the mitochondrial-driven assembly of Num1 in the nascent bud is disrupted. nih.govuni-freiburg.denih.gov This disruption in Num1 cluster formation, in turn, leads to observable defects in dynein-mediated spindle positioning, highlighting a dependency of nuclear inheritance on prior mitochondrial positioning events orchestrated by Num1. nih.govuni-freiburg.denih.gov This hierarchical arrangement, where mitochondrial presence and positioning dictate the formation of functional Num1 anchoring sites for dynein, contributes to the regulated order of organelle inheritance during the cell cycle. nih.govuni-freiburg.denih.gov

Role of EF Hand in Ca2+ Binding and Dynein Anchoring Bias

A key regulatory element within the Num1 protein is its EF hand-like motif (EFLM), located immediately downstream of the N-terminal coiled-coil domain. nih.govuni-freiburg.de This EFLM has been identified as a bona fide calcium-binding domain. nih.govuni-freiburg.de Studies employing structure-function analysis have demonstrated that the EFLM and its capacity to bind calcium ions are indispensable for biasing the anchoring of dynein specifically to Num1 clusters that are associated with mitochondria. nih.govuni-freiburg.denih.govuni.lutcmsp-e.com Experimental disruption of the calcium-binding ability of the Num1 EFLM leads to a significant increase in cortical dynein that is not associated with mitochondria, as observed in synthetic clustering systems. nih.govuni-freiburg.de Furthermore, when the EFLM is disrupted in full-length Num1, defects in dynein activity that typically follow the inhibition of mitochondrial inheritance are no longer observed. nih.govuni-freiburg.denih.govtcmsp-e.com These findings underscore the critical role of the Num1 EFLM's calcium-binding activity in coupling dynein anchoring and function to the presence and positioning of mitochondria at the cell cortex. nih.govuni-freiburg.de

Environmental and Metabolic Regulation of NUM1

Similar to the dynamic nature of mitochondria themselves, the this compound is subject to regulation influenced by the environmental and metabolic state of the cell. ebi.ac.ukidrblab.netthebiogrid.orgnih.gov The cellular metabolic state, particularly the shift between fermentative and respiratory growth, has a notable impact on Num1. ebi.ac.ukidrblab.netthebiogrid.orgnih.gov

Influence of Metabolic State (Fermentative vs. Respiratory Growth) on this compound Levels and Distribution

Growth ConditionNum1 Cortical DistributionRelative this compound Level
FermentativeFew discrete clusters1.0
RespiratoryCovers larger PM area~2.6-fold increase

Table 1: Influence of Metabolic State on this compound Distribution and Levels idrblab.net

Control of NUM1 Patch Assembly and Spatial Distribution

The formation of discrete Num1 patches or clusters at the cell cortex is a prerequisite for its function in organelle anchoring. The assembly and spatial distribution of these patches are tightly controlled processes influenced by interactions with other organelles and cellular components. nih.govnih.gov

Dependence on Mitochondrial Association for Patch Formation

A primary driver of Num1 patch assembly at the cell cortex is the association of Num1 with mitochondria. nih.govuni-freiburg.denih.govnih.govuniprot.orgyeastgenome.org The interaction between Num1 and the mitochondrial outer membrane is crucial for initiating and stabilizing the formation of these cortical clusters. nih.govuni-freiburg.deuniprot.orgyeastgenome.orguniprot.org Experimental evidence, such as inhibiting mitochondrial inheritance, demonstrates that disrupting the presence or proper positioning of mitochondria impairs the mitochondrial-driven assembly of Num1 patches in specific cellular regions, like the bud. nih.govuni-freiburg.denih.gov Once assembled through this interaction, Num1 clusters function to stably and persistently anchor mitochondria to the cell cortex, contributing to their proper positioning and inheritance. nih.govuni-freiburg.deuniprot.org

Influence of ER Tethers on Cortical Localization

In addition to its association with mitochondria, Num1 interacts with the cortical endoplasmic reticulum (ER), forming a key component of the MECA contact site that brings mitochondria, ER, and the plasma membrane into close proximity. nih.govuniprot.orgyeastgenome.orgnih.govnih.govuniprot.org This interaction with the ER plays a significant role in regulating the spatial distribution of Num1 patches along the cell cortex. nih.govnih.gov Specifically, the cortical localization of Num1 is influenced by ER tethering proteins. Deletion of the ER tethering proteins Scs2 and Scs22 in S. cerevisiae leads to a dramatic alteration in Num1 distribution, causing a near-complete loss of Num1 localization from the lateral cortex while enhancing its localization to the bud tip. nih.govyeastgenome.orgnih.gov This indicates that the interaction with ER tethers, such as Scs2 (mediated by a C-terminal FFAT motif in Num1), is important for maintaining Num1's presence at specific cortical locations. nih.govyeastgenome.org While the Num1-ER interaction is not strictly required for mitochondrial tethering or dynein anchoring functions, it is essential for other Num1-related roles, such as promoting mitochondrial division and regulating the distribution of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) on the plasma membrane. nih.govyeastgenome.org The influence of ER tethers on Num1 distribution also impacts dynein function, as the loss of Scs2/Scs22 results in defective Num1 distribution and a loss of dynein-dependent microtubule sliding. nih.gov

Compound Names and PubChem CIDs

Potential Post-Translational Modifications and their Functional Consequences (Theoretical framework)

Based on the known functions and domain structure of NUM1, along with general principles of protein regulation, post-translational modifications (PTMs) are likely to play a significant role in modulating NUM1 activity, localization, stability, and interactions, even if specific modifications have not been extensively characterized experimentally for all types. PTMs can rapidly and reversibly alter protein function, providing fine-tuned control over cellular processes. pombase.org Given NUM1's involvement in dynamic events like organelle movement, cytoskeletal interactions, and potentially splicing, PTMs would be a crucial layer of regulation.

Phosphorylation

Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a ubiquitous regulatory mechanism that can affect protein conformation, activity, localization, and interactions. pombase.org NUM1, being a large protein with multiple domains and interaction partners, likely contains numerous potential phosphorylation sites.

Potential Sites and Kinases: Analysis of the NUM1 sequence would likely reveal numerous serine, threonine, and potentially tyrosine residues that could serve as phosphorylation targets. Given NUM1's roles in cell cycle-regulated processes like nuclear migration and mitochondrial inheritance, kinases involved in cell cycle control (e.g., CDKs, Polo-like kinases) or signaling pathways responsive to cellular state (e.g., TOR pathway) could potentially phosphorylate NUM1. Kinases associated with cytoskeletal regulation or organelle dynamics are also plausible candidates.

Predicted Effects:

Altering Protein Conformation and Activity: Phosphorylation within or near the lipid-binding domains (CC and PH) could theoretically alter their affinity for mitochondrial or plasma membranes, respectively, thereby regulating mitochondrial tethering.

Modulating Protein-Protein Interactions: Phosphorylation could create or disrupt binding sites for other proteins, influencing interactions with dynein, Mdm36, or NTC components. For example, phosphorylation might regulate the strength or duration of NUM1-dynein interaction, impacting the efficiency of nuclear migration.

Controlling Cellular Localization: Phosphorylation-dependent conformational changes or interactions could influence NUM1's assembly into cortical clusters or its localization to specific membrane contact sites.

Affecting Protein Stability: Phosphorylation can sometimes target proteins for degradation or protect them from it.

Ubiquitination

Ubiquitination involves the covalent attachment of ubiquitin, a small protein, to a lysine (B10760008) residue on a target protein. This modification is often associated with proteasomal degradation but can also regulate protein function, localization, and interactions in a non-degradative manner. pombase.org

Potential Sites and E3 Ligases: NUM1 contains numerous lysine residues that could be targets for ubiquitination. E3 ubiquitin ligases are responsible for the specificity of ubiquitination. Given NUM1's roles in dynamic processes and its interaction with various protein complexes, E3 ligases involved in regulating cytoskeletal proteins, organelle dynamics, or protein complex assembly/disassembly could potentially target NUM1.

Predicted Effects:

Targeting for Degradation: Ubiquitination could serve as a mechanism to reduce this compound levels when its activity is no longer required or needs to be downregulated, for example, after successful nuclear migration or mitochondrial inheritance.

Modulating Protein Function: Non-degradative ubiquitination could directly alter NUM1's conformation or create new interaction surfaces, influencing its ability to bind membranes, interact with dynein, or participate in splicing/trafficking.

Regulating Localization: Ubiquitination might influence NUM1's trafficking to or from specific cellular locations, such as cortical sites or membrane contact sites.

Impacting Protein-Protein Interactions: Ubiquitination can either promote or inhibit protein interactions.

Acetylation

Acetylation, the addition of an acetyl group to a lysine residue, is a reversible modification that can influence protein stability, localization, and interactions, particularly with nucleic acids and other proteins. pombase.org

Potential Sites and Acetyltransferases: NUM1's lysine-rich regions, particularly within or near its interaction domains, could be potential targets for acetylation. Acetyltransferases are the enzymes that catalyze acetylation.

Predicted Effects:

Altering Protein Stability: Acetylation can sometimes protect proteins from ubiquitination and degradation.

Modulating Protein Interactions: Acetylation of lysine residues can neutralize their positive charge, which could impact interactions with negatively charged molecules like phospholipids (B1166683) or nucleic acids (though direct nucleic acid binding for NUM1 hasn't been emphasized, its role in splicing in U. maydis makes this theoretically relevant). It could also affect protein-protein interfaces involving lysine residues.

Influencing Localization: Changes in charge distribution due to acetylation could affect NUM1's association with membranes or other cellular structures.

Other Potential PTMs

Several other PTMs could theoretically regulate NUM1 function:

SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins to lysine residues. SUMOylation is often involved in regulating protein localization, transcription, and protein-protein interactions, and can sometimes antagonize ubiquitination. SUMOylation of NUM1 is suspected based on existing research. This could potentially regulate NUM1's interactions with components of the nuclear migration or splicing machinery, or influence its localization to specific cortical or nuclear (in U. maydis) sites.

Methylation: The addition of methyl groups to lysine or arginine residues. Methylation can affect protein interactions and localization.

Glycosylation: The addition of carbohydrate moieties. While often associated with secreted or transmembrane proteins, cytoplasmic glycosylation (e.g., O-GlcNAcylation) can occur and regulate protein function, stability, and interactions. pombase.org Given NUM1's association with membranes, glycosylation could theoretically play a role, although this is less commonly observed for purely cytoplasmic or peripheral membrane proteins compared to secreted/transmembrane ones.

Lipidation: The attachment of lipid groups, which can target proteins to membranes. While NUM1 already has lipid-binding domains, lipidation could potentially enhance or fine-tune its membrane association or target it to specific membrane subdomains.

Research Findings and Future Directions

Live-Cell Imaging and Spatiotemporal Analysis

Live-cell imaging techniques provide dynamic insights into the localization, movement, and interactions of NUM1 and its associated structures within the living cell. These methods are essential for understanding the spatiotemporal regulation of NUM1 function.

3D Fluorescence Microscopy and Time-Lapse Microscopy for Organelle Dynamics

Three-dimensional (3D) fluorescence microscopy combined with time-lapse imaging is a powerful approach used to visualize and track the dynamics of organelles and cellular structures in real-time. This methodology has been extensively applied to study the role of NUM1 in the positioning and inheritance of various organelles, including the endoplasmic reticulum (ER), mitochondria, and vacuoles. nih.gov By fluorescently labeling NUM1 and specific organelle markers, researchers can observe their relative localization and dynamic behavior over time and in three dimensions. This has revealed NUM1's critical function in anchoring the nucleus at the cell cortex and facilitating the directed movement and segregation of organelles during processes like cell division. nih.gov Studies utilizing these techniques have provided detailed visual evidence of how NUM1 interacts with the cortical actin cytoskeleton and spindle pole body to mediate nuclear migration and ensure proper organelle inheritance to daughter cells. nih.gov

Super-Resolved Localization Imaging (e.g., using tdEosFP)

Super-resolved localization imaging techniques, which overcome the diffraction limit of conventional light microscopy, offer a higher level of detail regarding the precise localization and clustering of proteins like NUM1. The use of photoactivatable fluorescent proteins such as tdEosFP allows for the precise localization of individual protein molecules. By activating and localizing single tdEosFP-tagged NUM1 molecules repeatedly, researchers can reconstruct a super-resolution image revealing the nanoscale organization of NUM1 at the cell cortex or other cellular locations. This provides fine-scale spatial information about how NUM1 molecules are organized into functional units or interact with other cellular components at a resolution beyond that of standard fluorescence microscopy.

Genetic Manipulation and Perturbation Approaches

Genetic methods are fundamental to understanding gene function by altering gene expression or protein structure. In the study of NUM1, various genetic manipulation and perturbation approaches have been employed to dissect its essential roles and identify interacting factors.

Deletion Mutants and Genetic Screens

The creation and analysis of num1 deletion mutants have been instrumental in determining the essential functions of the NUM1 protein. Strains lacking a functional NUM1 gene exhibit characteristic phenotypes, most notably defects in nuclear migration and positioning, as well as aberrant organelle inheritance. nih.gov These studies have established NUM1 as a key player in anchoring the nucleus at the cell cortex and guiding its movement during the cell cycle. nih.gov

Furthermore, genetic screens, such as suppressor or synthetic lethal screens, have been performed using num1 deletion mutants or hypomorphic alleles. These screens involve systematically searching for other genetic mutations that either alleviate (suppressors) or exacerbate (synthetic lethality) the phenotypes observed in num1 mutants. nih.gov Such screens have been successful in identifying genes encoding proteins that functionally interact with NUM1 or are involved in the same pathways, providing valuable insights into the molecular networks in which NUM1 operates. nih.gov For example, screens have identified components of the spindle pole body, cytoskeleton, and other cortical proteins that cooperate with NUM1 in nuclear migration. nih.gov

Dominant-Negative Mutants and High-Copy Suppressor Screens

Dominant-negative mutants involve expressing a mutated version of a protein that interferes with the function of the wild-type protein, often by forming non-functional complexes. This approach can reveal the importance of specific protein domains or interactions. Dominant-negative alleles of NUM1 have been used to study the consequences of disrupting NUM1 function in a controlled manner.

High-copy suppressor screens involve overexpressing genes from a genomic library in a mutant background (e.g., a num1 deletion or point mutant) to find genes that, when present in multiple copies, can rescue the mutant phenotype. This type of screen can identify genes whose products either compensate for the loss or dysfunction of NUM1 or interact with NUM1 or its pathway components. These screens have been valuable in identifying proteins that function in parallel pathways or those whose increased expression can overcome the defect caused by the num1 mutation.

Biochemical and Biophysical Characterization of NUM1 and its Complexes

Biochemical and biophysical methods are essential for understanding the intrinsic properties of NUM1 and how it interacts with other cellular components. These approaches allow researchers to study NUM1 in controlled environments, dissecting complex cellular processes into manageable parts.

Protein Purification and Reconstitution

The purification of this compound, or specific domains of it, is a fundamental step for in-depth biochemical and biophysical characterization. This typically involves expressing the protein in a suitable host system, such as E. coli, followed by isolation using techniques like affinity chromatography. For instance, the coiled-coil domain of Num1 (Num1CC) and Mdm36 have been purified from E. coli using N-terminal GST tags for GST-affinity purification. After cleavage of the GST tag, further purification can be achieved through size-exclusion chromatography. nih.govresearchgate.netresearchgate.net

Protein reconstitution involves incorporating purified proteins into artificial membrane systems, such as liposomes or nanodiscs, to study their behavior in a lipid environment that mimics cellular membranes. This is particularly relevant for NUM1, which interacts directly with mitochondrial and plasma membranes via distinct lipid-binding domains. nih.gov Reconstitution techniques are valuable for analyzing the function of membrane proteins and their interactions within a controlled lipid bilayer context. embo.orgembl.org Reconstitution of lyophilized proteins, a common form of purified protein storage, involves carefully adding buffer and allowing the protein to dissolve with gentle agitation to avoid denaturation. rndsystems.com

Protein-Protein Interaction Assays

Identifying and characterizing the proteins that interact with NUM1 is critical for understanding its diverse roles in the cell. Various protein-protein interaction assays have been utilized for this purpose.

Co-immunoprecipitation (Co-IP) is a widely used technique to confirm interactions between known proteins or to identify novel binding partners. This method involves using an antibody specific to NUM1 (or a tagged version of NUM1) to pull down the protein and any interacting partners from cell lysates. The precipitated complex is then analyzed, typically by Western blot, to identify associated proteins. thermofisher.cn Co-IP has been used to demonstrate interactions involving Num1, such as its interaction with Scs2 via a C-terminal FFAT motif. researchgate.net

Yeast Two-Hybrid (Y2H) is a genetic method that detects protein-protein interactions in vivo. In this system, two proteins of interest are fused to separate domains of a transcription factor. If the proteins interact, they bring the transcription factor domains together, activating the expression of a reporter gene. thermofisher.cnsingerinstruments.comresearchgate.net Y2H analysis has been employed in studies involving NUM1 to screen for interaction partners. yeastgenome.orgscispace.com A limitation of the standard Y2H system is that interactions must occur in the nucleus to activate the reporter gene, which can be a challenge for proteins localized to other cellular compartments or transmembrane proteins. singerinstruments.com Split-ubiquitin Y2H systems have been developed to overcome this limitation for studying membrane protein interactions. singerinstruments.comresearchgate.net

Split-YFP (Split Yellow Fluorescent Protein) is a bimolecular fluorescence complementation technique used to visualize protein interactions in living cells. This method involves splitting a fluorescent protein, such as Yellow Fluorescent Protein (YFP), into two non-fluorescent halves. Each half is fused to a protein of interest. If the two proteins interact, they bring the YFP halves into close proximity, allowing the fluorescent protein to reconstitute and emit a fluorescent signal, which can be detected by microscopy. researchgate.net This technique provides spatial and temporal information about where and when protein interactions occur within the cell.

Based on research findings, NUM1 interacts with several proteins involved in various cellular processes and membrane contact sites.

Interacting ProteinAssociated Cellular Location/ProcessInteraction Assay(s) UsedSource(s)
Mdm36Mitochondria-Plasma Membrane Contact Site (MECA)Co-IP, SEC-MALS, ITC nih.govresearchgate.netsemanticscholar.org
Scs2ER-Plasma Membrane Contact Site (part of MECA)Co-IP researchgate.net
DyneinNuclear Migration, Cortical AnchoringCo-IP (implied by function) researchgate.netnih.govmolbiolcell.org
Pil1Synthetic cortical clustersNot specified, likely Co-IP molbiolcell.org
Cef1SplicingYeast Two-Hybrid scispace.com
MitochondriaDirect interaction via CC domain (lipid binding)Biochemical assays researchgate.netnih.govmolbiolcell.orgresearchgate.net
Plasma MembraneDirect interaction via PH domain (lipid binding)Biochemical assays researchgate.netnih.govmolbiolcell.orgresearchgate.net
ERInteraction via FFAT motif, potentially with Scs2Co-IP researchgate.netresearchgate.net

Oligomeric State Determination

Determining the oligomeric state of NUM1 – whether it exists as a monomer, dimer, or higher-order complex – is crucial for understanding its functional assembly. Techniques like Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) and chemical crosslinking are employed for this purpose.

SEC-MALS separates proteins based on their hydrodynamic radius (size in solution) using size exclusion chromatography, and then measures the absolute molecular weight using light scattering. This combination allows for accurate determination of the protein's oligomeric state in solution, independent of its shape. nih.govresearchgate.netresearchgate.netnih.gov SEC-MALS has been used to analyze the oligomeric state of the Num1CC domain and the Num1CC-Mdm36 complex. nih.govresearchgate.netresearchgate.net

Chemical crosslinking uses reactive molecules to covalently link protein subunits that are in close proximity. After crosslinking, the sample is typically analyzed by SDS-PAGE. Crosslinked oligomers will appear as bands with higher molecular weights compared to the monomer, allowing the inference of the oligomeric state. nih.govresearchgate.netresearchgate.netnih.gov This method has been applied to study the oligomeric states of Num1CC, Mdm36, and their complex. nih.govresearchgate.netresearchgate.net Studies using these methods have indicated that Mdm36 exists as a dimer and interacts with Num1CC, forming a complex. researchgate.netsemanticscholar.org

Binding Affinity Measurements

Quantifying the strength of the interaction between NUM1 and its binding partners provides valuable thermodynamic information about these associations. Isothermal Titration Calorimetry (ITC) is a powerful technique for this purpose.

ITC directly measures the heat released or absorbed when a ligand (e.g., a binding partner) is titrated into a solution containing the protein of interest (e.g., NUM1). By measuring the heat changes, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction, providing a complete thermodynamic profile of the interaction. rsc.orgmosbri.eumalvernpanalytical.comharvard.edutainstruments.com ITC does not require labeling or immobilization of the proteins, allowing measurements in their native state. malvernpanalytical.comharvard.edu ITC experiments have been performed to characterize the binding affinity between Num1CC and Mdm36. nih.govresearchgate.netsemanticscholar.org These studies have shown that the binding affinity is strong enough to facilitate the tethering function of the complex. researchgate.net

Functional Dissection through Structure-Function Analysis

Studies have shown that the CC domain is essential for Num1 self-assembly, interaction with mitochondria, and association with dynein. researchgate.netnih.govmolbiolcell.orgpnas.org The PH domain is crucial for targeting NUM1 to the plasma membrane through its specific binding to phosphatidylinositol 4,5-bisphosphate [PI(4,5)P2]. nih.govmolbiolcell.orgresearchgate.netpnas.orgnih.gov The FFAT motif in the C-terminus has been shown to interact with the ER protein Scs2, suggesting a role in ER association. researchgate.netresearchgate.net By creating mutations or deleting these domains and observing the resulting phenotypes (e.g., defects in mitochondrial distribution, nuclear migration, or contact site formation), researchers can assign specific functions to different NUM1 regions. molbiolcell.orgpnas.org This dissection reveals how the interplay between these domains orchestrates NUM1's complex cellular activities.

Inducible Systems for Temporal Control of NUM1 Function and Contact Site Formation

Inducible systems are powerful tools that allow researchers to control the expression levels or activity of a protein in a time-dependent manner. This temporal control is particularly valuable for studying dynamic processes like the formation and dissolution of membrane contact sites mediated by NUM1.

Researchers have developed systems to temporally control the formation and depletion of native NUM1-mediated contact sites, such as the MECA. nih.govnih.govmolbiolcell.orgmolbiolcell.org These systems utilize components like rapamycin-inducible dimerization and auxin-inducible degradation coupled with NUM1. nih.govnih.govmolbiolcell.org For example, a rapamycin-inducible dimerization system (RID-Num1) allows for the reconstitution of a functional NUM1 complex upon the addition of rapamycin, enabling the observation of contact site formation in real-time. researchgate.netnih.govmolbiolcell.org Combining this with an auxin-inducible degradation system (RIDAID-Num1) allows for the controlled depletion of NUM1 and the study of contact site disassembly and its consequences. nih.govmolbiolcell.org

These inducible systems have revealed that while mitochondria-plasma membrane tethering is important, a specific feature of NUM1-mediated tethering is required for certain functions, such as rescuing mitochondrial division defects. researchgate.netnih.govnih.govmolbiolcell.org The ability to control contact site formation and depletion temporally provides a means to study the kinetics of events downstream of contact site formation and to dissect the specific contributions of NUM1 to cellular processes. nih.govmolbiolcell.orgmolbiolcell.org

Rapamycin-Inducible Dimerization

Rapamycin-inducible dimerization (RID) systems provide a powerful tool for controlling protein-protein interactions or protein localization in a time-sensitive manner through the addition of Rapamycin. fishersci.caciteab.comalfa-chemistry.comuni.lu This macrolide compound facilitates the dimerization of proteins fused to FKBP12 and FRB domains. fishersci.caalfa-chemistry.comresearchgate.net

In the context of NUM1 research, RID systems have been developed to reconstitute or induce the formation of native Num1-mediated structures, such as the MECA contact sites. nih.govmolbiolcell.orgnih.gov One such system, termed RID-Num1, involves splitting the this compound into two parts, each fused to either the FKBP12 or FRB domain. researchgate.net For example, one construct might express a portion of Num1 (e.g., Num1ΔPH) fused to FRB and GFP from the endogenous NUM1 locus, while another expresses the Num1 PH domain fused to an FKBP12 tag from an exogenous locus. researchgate.net Upon the addition of Rapamycin, the FKBP12 and FRB domains dimerize, effectively bringing the two parts of Num1 together and reconstituting the full-length, functional protein or complex. researchgate.net This inducible reconstitution allows researchers to temporally control the formation of Num1-mediated tethering points between mitochondria, the ER, and the plasma membrane. researchgate.net

Studies utilizing RID-Num1 systems have provided insights into the relationship between the formation of Num1-mediated contact sites and cellular processes like mitochondrial division. researchgate.netnih.govmolbiolcell.orgnih.gov By inducing the formation of these contact sites with Rapamycin, researchers can observe the downstream consequences on mitochondrial morphology and dynamics in real time. molbiolcell.org For instance, experiments have quantified mitochondrial division events per cell over time following Rapamycin addition in RID-Num1 cells, demonstrating the utility of this method in studying the kinetics of contact site formation and its biological outcomes. researchgate.net

An example of data generated using this technique might involve measuring the percentage of cells exhibiting a reticular mitochondrial network versus a collapsed network over time after Rapamycin addition in inducible Num1 systems compared to control or deletion strains. researchgate.net

Time Post-Rapamycin AdditionPercentage of Cells with Reticular Mitochondrial Network (RID-Num1)Percentage of Cells with Collapsed Mitochondrial Network (RID-Num1)
0 minLowHigh
30 minIncreasedReduced
Longer times (e.g., 360 min)Near wild-type levelsSignificantly reduced

Note: This table represents hypothetical data based on the described experimental approach and expected findings in studies using RID-Num1 systems to restore mitochondrial morphology. researchgate.net

Auxin-Inducible Degradation

The Auxin-Inducible Degradation (AID) system allows for the rapid and specific depletion of a target protein in response to the plant hormone Auxin, typically Indole-3-acetic acid (IAA). zellbio.eufrontiersin.orgnih.govnih.gov This system relies on the plant-specific F-box protein TIR1, which, in the presence of Auxin, recruits proteins tagged with an AID degron sequence to an E3 ubiquitin ligase complex (SCFTIR1). nih.govnih.govbiorxiv.org Ubiquitination of the target protein leads to its degradation by the proteasome. nih.govbiorxiv.org

The AID system has been adapted for use in various organisms, including yeast and mammalian cells, providing a valuable tool for studying the function of essential proteins or processes that occur rapidly. nih.govnih.govbiorxiv.orgelifesciences.org In NUM1 research, the AID system has been coupled with Num1 (e.g., by tagging Num1 with an AID degron) to achieve inducible depletion of the protein. nih.govmolbiolcell.orgnih.govdntb.gov.ua This allows researchers to investigate the consequences of acute loss of Num1 function.

By combining the AID system with a RID system (creating a RIDAID-Num1 system), researchers can achieve both inducible formation and depletion of native Num1-mediated tethering sites. molbiolcell.orgnih.gov This dual control is particularly useful for studying dynamic cellular structures and processes. For example, after inducing Num1-mediated contact sites with Rapamycin, Auxin can be added to rapidly degrade Num1 and observe the effects of contact site disassembly on mitochondrial behavior or other Num1-related functions. researchgate.netmolbiolcell.orgnih.gov

Research using AID-mediated degradation of Num1 or Num1-interacting proteins (like Efr3, which affects plasma membrane PI(4)P levels) has provided insights into the roles of these proteins in membrane contact site function and downstream cellular events. researchgate.net Experiments often involve monitoring protein levels via Western blot after Auxin addition to confirm degradation efficiency. researchgate.net Phenotypic analyses, such as observing mitochondrial distribution or division defects following Num1 depletion, are then conducted. researchgate.netresearchgate.net

A representative data type from AID experiments would be Western blot quantification showing the decrease in AID-tagged this compound levels over time after Auxin treatment. researchgate.net

Time Post-Auxin AdditionRelative AID-Num1 Protein Level (Normalized to Control)
0 min1.0
30 min~0.5
60 min<0.1
Longer timesNear 0

Note: This table represents hypothetical data illustrating the expected outcome of AID-mediated protein degradation. researchgate.net

Computational Modeling and Bioinformatic Analysis of NUM1 (Theoretical framework)

Computational modeling and bioinformatic analysis play crucial roles in complementing experimental studies of this compound. These approaches provide theoretical frameworks for understanding Num1 structure, function, interactions, and dynamics.

Bioinformatic analysis of the NUM1 gene and protein sequence can reveal conserved domains, motifs, and potential post-translational modification sites. nih.govbiorxiv.org For instance, analysis has identified that Num1 contains an N-terminal coiled coil (CC) domain, a region of tandem repeats, and a C-terminal pleckstrin homology (PH) domain. nih.govbiorxiv.org These domains are predicted to mediate protein-protein interactions and membrane binding, which is consistent with Num1's roles in tethering and anchoring. nih.gov Sequence analysis can also identify homologous proteins in other organisms, providing insights into conserved functions. plos.org

Computational modeling can be applied to predict the three-dimensional structure of Num1 domains or the entire protein, although modeling large, multidomain proteins like Num1 can be challenging. nih.govnih.gov Modeling can help visualize how different domains might interact with each other or with other cellular components like membranes (e.g., predicting how the PH domain binds to PI(4,5)P2 on the plasma membrane or how the CC domain interacts with cardiolipin (B10847521) on the mitochondrial outer membrane). nih.gov Computational approaches can also model the dynamics of Num1 clusters at the cell cortex and their interaction with microtubules and dynein, providing a theoretical basis for understanding nuclear migration mechanisms. uniprot.orgelifesciences.orgdntb.gov.ua

Furthermore, bioinformatic analysis of protein interaction data (e.g., from yeast two-hybrid screens or pull-down assays) can construct interaction networks for Num1, identifying potential binding partners involved in splicing, transport, or other cellular processes. plos.orgresearchgate.net Computational analysis of these networks can suggest novel functions or regulatory mechanisms for Num1. simonsfoundation.org

While specific detailed computational models or large-scale bioinformatic datasets solely focused on NUM1 were not extensively detailed in the search results, the application of these general methodologies to a protein like Num1 would involve:

Sequence Analysis: Identifying domains, motifs, and conservation across species.

Structure Prediction: Modeling the 3D structure of domains or the full protein.

Molecular Dynamics Simulations: Simulating the behavior of Num1 domains interacting with membranes or other proteins.

Protein-Protein Interaction Prediction: Using algorithms to predict potential binding partners based on sequence, structure, or existing interaction data. simonsfoundation.org

Network Analysis: Analyzing protein interaction networks to understand Num1's role within cellular pathways.

These computational and bioinformatic approaches provide a theoretical framework to interpret experimental observations, generate testable hypotheses, and guide future research into the multifaceted functions of this compound.

Broader Implications and Future Research Directions for Num1 Protein

Mechanistic Elucidation of NUM1's Role in Mitochondrial Division

While NUM1 was initially proposed to be essential for mitochondrial division, subsequent studies clarified that it enhances the rate of mitochondrial division rather than being strictly required molbiolcell.orgrupress.orgbiorxiv.org. The precise mechanism by which NUM1 influences mitochondrial division remains an active area of research molbiolcell.org. One hypothesis suggests that NUM1-mediated tethering of mitochondria to the cell cortex and ER creates tension across the mitochondrial membrane, which could facilitate the action of dynamin-related proteins like Dnm1 in membrane scission molbiolcell.org. Another hypothesis proposes that NUM1 plays a more direct role in promoting or regulating Dnm1 function molbiolcell.org.

Research indicates that a subset of Dnm1 foci colocalize with NUM1 at the cell cortex, and this colocalization is dependent on the adaptor protein Caf4 researchgate.netnih.gov. However, the exact role of this cortical Dnm1 population and its relationship with NUM1 in the division process are still unclear nih.gov. Further studies are needed to understand how NUM1 interacts with or modulates the activity of the core mitochondrial division machinery components, such as Dnm1, Mdv1, and Fis1 nih.gov.

Interplay Between NUM1 Functions in Different Cellular Processes

NUM1 is a multifunctional protein involved in mitochondrial tethering, mitochondrial division, and dynein anchoring for nuclear inheritance molbiolcell.orgrupress.orgbiorxiv.org. These seemingly distinct roles appear to be interconnected, suggesting a coordinated regulation of cellular processes biorxiv.orgnih.gov. For instance, the disruption of dynein anchoring at cortical NUM1 clusters has been observed to impair mitochondrial function, including defects in mitochondrial respiration biorxiv.orgnih.gov. This suggests that NUM1 may act as a regulatory hub that integrates signals and coordinates the dynamics and positioning of multiple organelles, including mitochondria and the nucleus molbiolcell.orgrupress.org.

The tripartite nature of MECA, with NUM1 tethering mitochondria, the ER, and the plasma membrane, positions it as a potential nexus for coordinating the inheritance and function of these organelles molbiolcell.orgrupress.org. Future research aims to further unravel the molecular mechanisms linking NUM1's roles in mitochondrial dynamics and nuclear migration and how these functions are integrated to maintain cellular architecture and homeostasis molbiolcell.org.

Unidentified Components of NUM1-Associated Complexes

While NUM1 is a core component of the MECA complex, interacting with mitochondria, the ER, and the plasma membrane, the full complement of proteins associated with NUM1 and the MECA complex is still being explored pnas.orgrupress.orgresearchgate.net. NUM1 interacts directly with the mitochondrial outer membrane via its N-terminal coiled-coil (CC) domain, which binds cardiolipin (B10847521), and with the plasma membrane via its C-terminal pleckstrin homology (PH) domain, which binds phosphatidylinositol-4,5-bisphosphate rupress.orgresearchgate.netbiologists.comnih.gov. The interaction with the ER is mediated by a FFAT motif in NUM1's C-terminus that binds the integral ER membrane protein Scs2 rupress.orgresearchgate.netresearchgate.net.

Mdm36 is another known protein component of MECA that functions to enhance NUM1 clustering molbiolcell.orgbiologists.com. However, evidence suggests that other, yet-to-be-identified protein components may also be involved in the NUM1 complex, particularly in bridging or stabilizing interactions, including the interaction between NUM1 and the ER pnas.orgresearchgate.net. Identifying these unknown components and understanding their specific roles within the NUM1-associated complexes is crucial for a complete understanding of MECA function and its regulatory mechanisms.

Regulation of NUM1 Activity in Response to Diverse Cellular Signals

The activity and localization of NUM1 are likely subject to regulation by various cellular signals to coordinate its multiple functions with the physiological needs of the cell. Studies have shown that NUM1 levels and cortical distribution differ between fermentative and respiratory growth conditions, indicating regulation by metabolic state biologists.com. The presence of an EF-hand like motif in NUM1 suggests potential regulation by calcium, which could integrate NUM1 function with cellular calcium signaling pathways molbiolcell.orgresearchgate.net. Calcium binding by EF hands often serves a regulatory role, linking protein function to cellular physiology molbiolcell.org.

Furthermore, the interaction of NUM1 with the ER via Scs2, which is required for its role in promoting mitochondrial division, highlights how the regulation of specific interactions within the MECA complex can influence distinct NUM1 functions rupress.orgresearchgate.net. Future research will likely focus on identifying the upstream signaling pathways and post-translational modifications that regulate NUM1 activity, assembly, and localization in response to various cellular cues, such as nutrient availability, stress, and cell cycle progression biologists.comnih.gov.

Comparative Studies of NUM1 Homologues in Other Organisms beyond Fungi

While NUM1 has been extensively studied in budding yeast (Saccharomyces cerevisiae) and fission yeast (Schizosaccharomyces pombe), and its homologue SPF27 in Ustilago maydis, comparative studies in other organisms, particularly beyond the fungal kingdom, are important for understanding the evolutionary conservation and divergence of NUM1 function biologists.complos.orgnih.govnih.govpombase.org. Although BLAST searches have identified clear homologues of NUM1 in fungi, clear homologues are not readily found in animals nih.gov.

However, functional homologues, such as NuMA in animals, share striking similarities in their mechanism of function, particularly in anchoring dynein to the cell cortex, despite lacking primary sequence homology nih.gov. Both NUM1 and NuMA are large, multi-domain proteins that dimerize and cluster at the cell cortex nih.gov. Comparative studies of NUM1 and its functional counterparts in diverse eukaryotes can provide insights into conserved principles of organelle positioning, membrane contact site formation, and the regulation of cytoskeletal motors biologists.comnih.govbiologists.com. Examining whether the roles in mitochondrial dynamics and MECA formation are conserved or have evolved distinct mechanisms in other organisms is a key area for future investigation.

Integration of NUM1 Function with Other Membrane Contact Sites

NUM1 is a central component of the MECA, a tripartite contact site involving mitochondria, the ER, and the plasma membrane molbiolcell.orgmolbiolcell.orgrupress.org. The formation and regulation of MECA likely interact with other membrane contact sites within the cell to coordinate various cellular processes. Mitochondria form contacts with numerous other organelles, including lipid droplets, the Golgi apparatus, lysosomes, and peroxisomes researchgate.net.

Understanding how NUM1-mediated contacts at MECA are integrated with or influence other mitochondrial contact sites, as well as contact sites between other organelles, is a significant area for future research researchgate.netnih.gov. For example, studies are exploring how MECA might influence the regulation and function of the ER-mitochondria encounter structure (ERMES), another critical contact site involved in lipid transfer and calcium homeostasis researchgate.net. Investigating the molecular crosstalk and functional interdependencies between different membrane contact sites, with MECA as a central player, will provide a more holistic view of cellular organization and communication.

Development of Novel Research Tools and Methodologies

Advancements in research tools and methodologies are crucial for further dissecting the complex functions of NUM1 and the dynamics of the membrane contact sites it is involved in. Techniques that allow for the temporal control of contact site formation and depletion, such as inducible dimerization and degradation systems, have proven valuable in studying the relationship between NUM1-mediated tethering and mitochondrial division molbiolcell.orgbiorxiv.org.

Methods for profiling proteins at organelle contact sites, such as split BioID systems like Contact-ID, are powerful tools for identifying NUM1-associated proteins and understanding the molecular composition of MECA and other contact sites researchgate.net. The development and application of super-resolution microscopy techniques can provide higher spatial resolution to visualize the nanoscale organization of NUM1 clusters and their interactions with associated organelles and proteins researchgate.net. Furthermore, computational approaches for protein design could potentially be used to engineer novel NUM1 variants with specific modifications to study the functional importance of different domains or interactions iphy.ac.cnnih.govnih.gov. Continued innovation in these areas will be essential for making significant progress in understanding NUM1 and membrane contact sites.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Cardiolipin5281352
Phosphatidylinositol-4,5-bisphosphate6917101
Calcium279
ATP5957

Data Table: Key Protein Interactions and Localizations of NUM1

Interacting Protein/OrganelleNUM1 Domain Involved (if known)Cellular Localization of InteractionFunction(s) ImplicatedSource(s)
MitochondriaN-terminal CC domainMitochondria-plasma membrane contact sites (MECA)Mitochondrial tethering, Mitochondrial division enhancement rupress.orgresearchgate.netbiologists.comnih.gov
Plasma MembraneC-terminal PH domainMitochondria-plasma membrane contact sites (MECA)Mitochondrial tethering, Dynein anchoring rupress.orgresearchgate.netbiologists.comnih.govnih.gov
Endoplasmic Reticulum (ER)C-terminal FFAT motifMitochondria-ER-cortex anchor (MECA)Mitochondrial tethering, Mitochondrial division enhancement rupress.orgresearchgate.netresearchgate.net
Scs2 (ER protein)C-terminal FFAT motifCortical ERER association, Mitochondrial division enhancement rupress.orgresearchgate.netresearchgate.net
Mdm36CC domain (indirectly)Mitochondria-plasma membrane contact sites (MECA)Enhances NUM1 clustering, Mitochondrial tethering molbiolcell.orgbiologists.comresearchgate.net
DyneinCell cortexNuclear migration, Spindle positioning molbiolcell.orgbiologists.commolbiolcell.orgbiorxiv.orgnih.govnih.gov
Dnm1Cell cortex, MitochondriaMitochondrial division enhancement molbiolcell.orgbiorxiv.orgresearchgate.netnih.govnih.gov
Caf4Cell cortexCortical Dnm1 colocalization with NUM1 researchgate.net
Kin1 (Kinesin-1)CytoplasmCytoplasmic trafficking (in U. maydis) plos.orgfigshare.comnih.gov
Prp19 (in U. maydis)Nucleus (spliceosome)Splicing (in U. maydis) plos.orgnih.gov
Cef1 (in U. maydis)Nucleus (spliceosome)Splicing (in U. maydis) plos.orgnih.gov
Rrm4 (in U. maydis)Early endosomesmRNA transport (in U. maydis) figshare.com

This table summarizes key known interactions and localizations of NUM1 based on the provided search results. It highlights the multifaceted nature of NUM1's associations within the cell.

Q & A

Q. What is the primary functional role of NUM1 protein in yeast, and what experimental approaches validate this?

NUM1 (Nuclear Migration 1) is essential for dynein-dependent microtubule-cortex interactions, nuclear segregation, and mitochondrial dynamics in Saccharomyces cerevisiae. Key methodologies include:

  • GFP tagging and fluorescence microscopy : Integrate GFP at the NUM1 locus to track localization and dynamics during the cell cycle .
  • Microtubule sliding assays : Quantify defects in nuclear migration in num1Δ mutants using time-lapse imaging .
  • Genetic interaction studies : Combine num1Δ with mutations in dynein (e.g., dyn1Δ) or cortical anchors (e.g., mdm36Δ) to assess synthetic lethality .

Q. How is NUM1 expression regulated during the cell cycle, and what techniques identify its temporal expression peaks?

NUM1 transcript and protein levels peak during S/G2 phase, correlating with its cortical localization in mother cells. Methodologies include:

  • Cell synchronization : Use α-factor or centrifugal elutriation to arrest cells in G1, then monitor NUM1 expression via RT-PCR or immunoblotting during release .
  • Quantitative fluorescence microscopy : Track Num1-GFP intensity at the cortex in synchronized cells .

Advanced Research Questions

Q. How does NUM1 phosphorylation during meiosis affect its interaction with mitochondrial fission machinery?

NUM1 is phosphorylated in an Ime2-dependent manner during meiosis, regulating its role in mitochondrial anchoring and fission. Key approaches:

  • Phospho-specific antibodies : Generate antibodies targeting phosphorylated residues (e.g., Ser/Thr) identified via mass spectrometry (MS) .
  • Co-immunoprecipitation (Co-IP) : Compare binding affinity of phosphorylated vs. non-phosphorylated NUM1 with Dnm1 (a mitochondrial fission GTPase) in meiotic lysates .
  • Ribosome profiling and quantitative MS : Correlate this compound decay with mitochondrial dynamics in meiotic time courses .

Q. What experimental strategies resolve contradictions between this compound abundance and functional phenotypes (e.g., in mdm36Δ mutants)?

In mdm36Δ mutants, NUM1 copy number per cortical patch decreases despite unchanged total protein levels. Techniques to address this:

  • Quantitative immunoblotting : Normalize NUM1 levels to housekeeping proteins (e.g., actin) to confirm steady-state abundance .
  • Single-molecule counting microscopy : Use photoactivatable GFP (paGFP) to quantify NUM1 molecules at cortical sites .
  • Genetic suppression assays : Overexpress MDM36 to restore NUM1-Dnm1 colocalization .

Q. How can researchers investigate NUM1’s pleckstrin homology (PH) domains in cortical anchoring?

PH domains mediate NUM1’s interaction with membrane lipids. Methodologies include:

  • Domain deletion mutants : Delete PH domains via CRISPR/Cas9 and assess cortical localization defects using structured illumination microscopy (SIM) .
  • Lipid-binding assays : Incubate purified NUM1 PH domains with lipid vesicles (e.g., PIP2-enriched) and measure binding via surface plasmon resonance (SPR) .

Q. What advanced proteomic approaches address NUM1’s low abundance in meiotic cells?

  • Tandem mass tag (TMT) labeling : Amplify signal-to-noise ratios in MS by pooling meiotic lysates from multiple samples .
  • Crosslinking MS (XL-MS) : Stabilize transient NUM1-Mdm36 interactions using DSS or BS3 crosslinkers .
  • Stochastic optical reconstruction microscopy (STORM) : Achieve nanoscale resolution to visualize sparse NUM1 clusters .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile discrepancies in NUM1’s role across studies (e.g., in mitosis vs. meiosis)?

  • Condition-specific RNA-seq : Compare NUM1 interactors in mitotic vs. meiotic cells using affinity purification followed by MS (AP-MS) .
  • Meta-analysis : Aggregate datasets from public repositories (e.g., UniProt, YeastMine) to identify context-dependent functions .

Q. What statistical methods validate NUM1’s dynamic localization in live-cell imaging datasets?

  • Kymograph analysis : Quantify microtubule sliding velocities in num1Δ vs. wild-type cells using FIJI/ImageJ .
  • Spatiotemporal correlation spectroscopy (STCS) : Measure co-dynamics of Num1-GFP with mitochondrial markers (e.g., Mitotracker Red) .

Methodological Resources

  • Protein interaction databases : Use UniProt for domain architecture and BioGRID for genetic/physical interactions .
  • Open-source tools : Leverashui for MS data analysis and CellProfiler for high-throughput image quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.